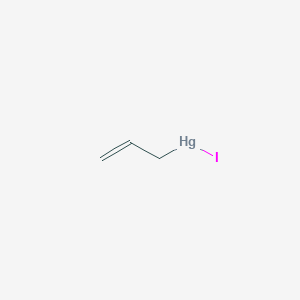
4-Methyloctane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyloctane-3,5-dione is an organic compound with the molecular formula C9H16O2 It is a diketone, meaning it contains two ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyloctane-3,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation, followed by hydrolysis and decarboxylation to yield the desired diketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sodium or potassium hydroxide can be used to facilitate the reaction, and the process may be carried out under controlled temperature and pressure conditions to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyloctane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The diketone can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted diketones or other functionalized compounds.
Applications De Recherche Scientifique
4-Methyloctane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Methyloctane-3,5-dione involves its interaction with various molecular targets and pathways. As a diketone, it can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can influence enzyme activity, protein function, and cellular processes. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 2,4-Pentanedione (Acetylacetone)
- 1,3-Cyclohexanedione
- 2,5-Hexanedione
Propriétés
Numéro CAS |
6303-77-1 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-methyloctane-3,5-dione |
InChI |
InChI=1S/C9H16O2/c1-4-6-9(11)7(3)8(10)5-2/h7H,4-6H2,1-3H3 |
Clé InChI |
HMBXOWNFBWSCAN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(C)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


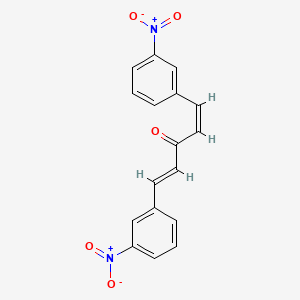
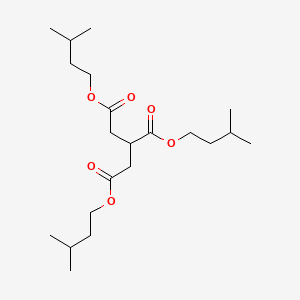
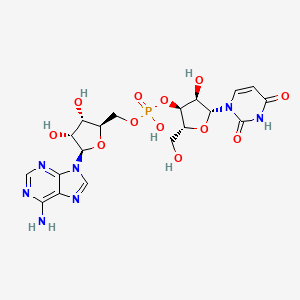
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)

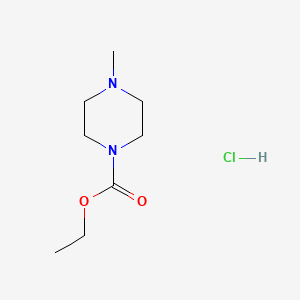

![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)

![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
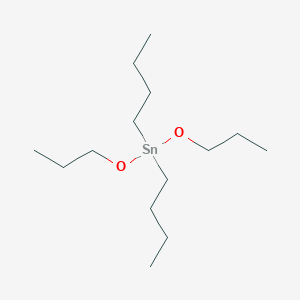
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)
